

# Comparative Guide to the Mechanical Properties of Polymers Modified with Dimethyldivinyldisilane

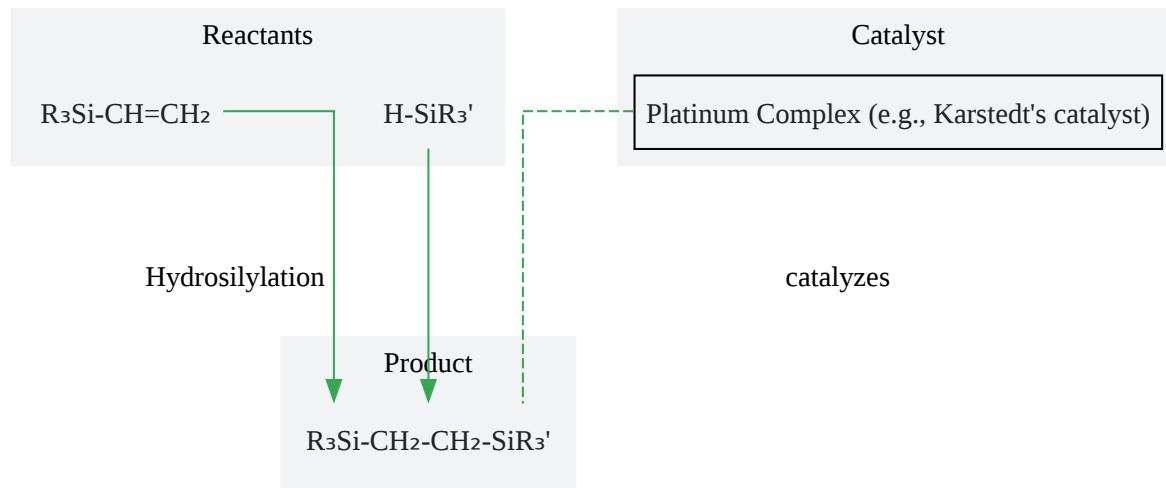
**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dimethyldivinyldisilane*

Cat. No.: *B080846*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of **Dimethyldivinyldisilane**-Modified Polymers and Their Alternatives

The modification of polymers to enhance their mechanical properties is a cornerstone of materials science, with significant implications for research, drug development, and the manufacturing of advanced materials. **Dimethyldivinyldisilane** (DMDVS) is a widely utilized crosslinking agent, particularly in platinum-catalyzed addition-cure silicone systems, valued for its role in forming durable, three-dimensional polymer networks. This guide provides an objective comparison of the mechanical performance of polymers modified with DMDVS against common alternatives, supported by experimental data.

## The Role of Dimethyldivinyldisilane in Polymer Modification

**Dimethyldivinyldisilane** is a key component in the platinum-catalyzed hydrosilylation reaction, a common method for curing silicone elastomers. In this reaction, the vinyl groups of DMDVS react with hydride-functional siloxanes, forming stable silicon-carbon bonds and creating a crosslinked network. This process transforms the liquid polymer into a solid elastomer with enhanced mechanical strength, elasticity, and thermal stability.

The general mechanism for this platinum-catalyzed addition reaction is illustrated below.



[Click to download full resolution via product page](#)

**Figure 1:** Platinum-catalyzed hydrosilylation reaction.

## Comparative Analysis of Mechanical Properties

The choice of crosslinking agent significantly influences the mechanical properties of the final polymer. While DMDVS is a standard, other vinyl-functional silanes and alternative curing chemistries offer a spectrum of properties. This section compares the typical mechanical properties of platinum-cured silicones (representative of DMDVS modification) with other systems.

| Property                    | Platinum-Cured Silicone (with Divinyl Crosslinker) | Alternative 1: Vinyltrimethoxysilane (VTMO) in Peroxide-Cured System[1] | Alternative 2: Vinyltriethoxysilane (VTEO) in Peroxide-Cured System[1] | Test Standard           |
|-----------------------------|----------------------------------------------------|-------------------------------------------------------------------------|------------------------------------------------------------------------|-------------------------|
| Hardness (Shore A)          | 30 - 90                                            | Data not available                                                      | Data not available                                                     | ASTM D2240 / ISO 7619-1 |
| Tensile Strength (MPa)      | 8.6 - 10.5[2][3]                                   | ~8.5                                                                    | ~8.0                                                                   | ASTM D412 / ISO 37      |
| Elongation at Break (%)     | 500 - 750[2][3]                                    | ~350                                                                    | ~380                                                                   | ASTM D412 / ISO 37      |
| Tear Strength (kN/m or ppi) | 36 kN/m (205 ppi)[3]                               | Data not available                                                      | Data not available                                                     | ASTM D624               |

Note: The data for alternatives are derived from a peroxide-cured system and are presented to illustrate the influence of different vinyl silane structures; direct comparison with platinum-cured systems should be made with caution due to the different curing mechanisms.[1]

## Experimental Protocols

Accurate and reproducible measurement of mechanical properties is critical for comparing different polymer formulations. The following are detailed methodologies for the key experiments cited.

### Tensile Strength and Elongation at Break (ASTM D412)

This test method determines the force required to stretch a rubber specimen to its breaking point and the extent of that stretching.

Apparatus:

- Universal Testing Machine (UTM) with a suitable load cell.

- Grips for holding the specimen.
- Extensometer for measuring elongation.
- Die for cutting dumbbell-shaped specimens (Die C is common).
- Micrometer for measuring specimen thickness.

**Procedure:**

- Specimen Preparation: Dumbbell-shaped specimens are cut from a flat sheet of the cured polymer. The thickness of the narrow section is measured at three points, and the median value is used.
- Testing: The specimen is mounted in the grips of the UTM, ensuring it is aligned and not under tension. The extensometer is attached to the gauge length of the specimen.
- Crosshead Speed: The test is initiated at a constant crosshead speed, typically  $500 \pm 50$  mm/min, until the specimen ruptures.
- Data Acquisition: The force and elongation are recorded throughout the test.

**Calculations:**

- Tensile Strength (MPa): The maximum force recorded divided by the original cross-sectional area of the specimen.
- Elongation at Break (%): The increase in length at the point of rupture divided by the original gauge length, multiplied by 100.

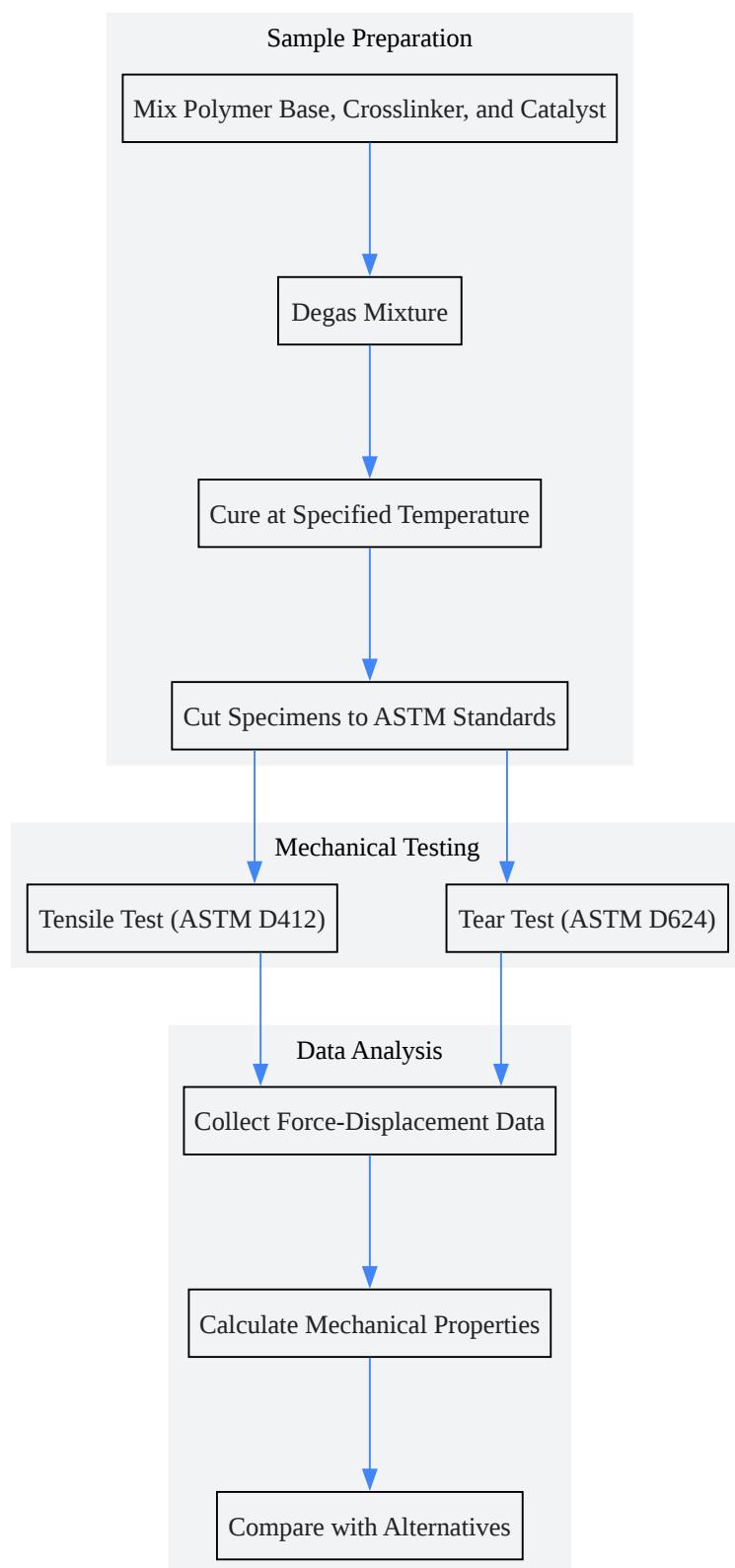
## **Tear Strength (ASTM D624)**

This test measures the resistance of a material to the growth of a tear.

**Apparatus:**

- Universal Testing Machine (UTM) with a suitable load cell.
- Grips for holding the specimen.

- Die for cutting specimens (e.g., Type C with a 90° angle).


**Procedure:**

- Specimen Preparation: Specimens of a specified shape are cut from a sheet of the cured polymer.
- Testing: The specimen is mounted in the grips of the UTM.
- Crosshead Speed: The test is conducted at a constant crosshead speed, typically  $500 \pm 50$  mm/min, until the specimen is completely torn.
- Data Acquisition: The maximum force required to propagate the tear is recorded.

**Calculations:**

- Tear Strength (kN/m or ppi): The maximum force recorded divided by the thickness of the specimen.

The workflow for preparing and testing these modified polymers is outlined below.



[Click to download full resolution via product page](#)

**Figure 2:** Experimental workflow for mechanical testing.

## Conclusion

Polymers modified with **Dimethyldivinylsilane** through a platinum-catalyzed addition cure process generally exhibit excellent mechanical properties, including high tensile strength and elongation. The selection of an alternative crosslinker or curing chemistry can be employed to tailor specific properties, though this may involve trade-offs. For instance, while peroxide-cured systems with alternative vinyl silanes can offer good mechanical strength, they may not match the high purity and low volatile content of platinum-cured systems. For applications in research, drug development, and medical devices where high performance and purity are paramount, platinum-cured systems utilizing divinyl crosslinkers like **Dimethyldivinylsilane** remain a preferred choice. Objective comparison based on standardized testing protocols is essential for selecting the optimal material for a given application.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. ASTM D624 Elastomer Tear Strength Testing - ADMET [admet.com](http://admet.com)
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Comparative Guide to the Mechanical Properties of Polymers Modified with Dimethyldivinylsilane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080846#measurement-of-mechanical-properties-of-polymers-modified-with-dimethyldivinylsilane>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)